(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid
CAS No.: 141509-91-3
Cat. No.: VC21540974
Molecular Formula: C10H19NO4
Molecular Weight: 218.26 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 141509-91-3 |
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Molecular Formula | C10H19NO4 |
Molecular Weight | 218.26 g/mol |
IUPAC Name | (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid |
Standard InChI | InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i11+1 |
Standard InChI Key | SZXBQTSZISFIAO-PFGINBISSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C |
SMILES | CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Identity and Nomenclature
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid is fundamentally a modified form of the amino acid L-valine, featuring two key modifications: a tert-butoxycarbonyl protecting group and a 15N isotopic label.
The systematic name provides detailed structural information:
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"(2S)" denotes the S-configuration at the alpha carbon (carbon-2) of the amino acid
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"3-methyl-2-" indicates the valine backbone structure
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"[(2-methylpropan-2-yl)oxycarbonyl" describes the tert-butoxycarbonyl (Boc) protecting group
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"(15N)amino" specifies the nitrogen-15 isotopic labeling
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"butanoic acid" identifies the carboxylic acid functional group
This compound is also known by several alternative names including:
Identification Parameters
The compound has specific identification parameters that distinguish it in chemical databases and literature:
Parameter | Value |
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CAS Registry Number | 141509-91-3 |
Molecular Formula | C₁₀H₁₉NO₄ |
SMILES Notation | CC(C)C@@H[15NH]C(=O)OC(C)(C)C |
InChIKey | SZXBQTSZISFIAO-PFGINBISSA-N |
Structural Characteristics
Molecular Properties
The compound possesses several important molecular properties that influence its behavior in chemical and biological systems:
Property | Value |
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Molecular Formula | C₁₀H₁₉NO₄ |
Molecular Weight | 218.26 g/mol |
Exact Mass | 218.12844298 Da |
XLogP3 | 1.5 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 5 |
Structural Components
The compound consists of several critical structural components:
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A central L-valine core with S-configuration at the alpha carbon
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An isopropyl side chain characteristic of valine
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A carboxylic acid group
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A tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen
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A 15N isotopic label specifically on the nitrogen atom of the amino group
The tert-butoxycarbonyl protecting group consists of a carbonyl moiety linked to both the amino nitrogen and a tert-butoxy group. This protecting group shields the reactive amino functionality, making it unreactive under specific conditions while allowing for its selective removal under acidic conditions when desired.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid involves the protection of the amino group of isotopically labeled L-valine with a tert-butoxycarbonyl group.
Several methods have been developed for introducing the tert-butoxycarbonyl group to amino acids, with the patent literature describing a particularly efficient approach using O-tertiary-butyl S-phenyl thiocarbonate as the carbo-t-butoxylating agent.
Patented Synthetic Method
According to patent US3855238A, N-tertiary-butoxycarbonyl amino acids can be prepared by reacting an amino acid with O-tertiary-butyl S-phenyl thiocarbonate in the presence of a base.
The general reaction scheme involves:
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Mixing the amino acid (L-valine with 15N labeling) with a base such as triethylamine or 1,1,3,3-tetramethylguanidine
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Adding O-tertiary-butyl S-phenyl thiocarbonate as the carbo-t-butoxylating agent
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Heating the mixture at temperatures typically between 60-85°C for a sufficient reaction period
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Recovery and purification of the N-tertiary-butoxycarbonyl amino acid
The patent notes that this method offers significant advantages over previous approaches:
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Uses readily available and lower-cost starting materials
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Employs reagents that are less hazardous than alternatives like t-butyl azidoformate
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Simplifies the recovery process due to the thiophenol leaving group being oxidized to phenyl disulfide, which is easily removed during extraction
Reaction Conditions
For the specific case of L-valine, the patent provides these reaction parameters:
Parameter | Condition |
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Solvent | 100 ml dimethyl sulfoxide or water/t-butanol mixture |
Reaction Time | 16 hours at 25°C, then 2 hours at 50°C |
Temperature | 25-50°C |
Yield | 95% crude yield |
Base | 0.2 mole 1,1,3,3-tetramethylguanidine per 0.1 mole amino acid |
Reagent Ratio | 0.11 mole O-tertiary-butyl S-phenyl thiocarbonate per 0.1 mole amino acid |
For 15N-labeled synthesis, the procedure would be identical, with the only difference being the starting material having the 15N isotopic label.
Applications and Uses
Research Applications
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid serves as a valuable tool in various biochemical and structural biology research areas:
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Protein Synthesis: It functions as a building block in protein synthesis, where the nitrogen-15 isotope enables researchers to trace metabolic pathways and protein dynamics with high specificity.
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Metabolic Tracing Studies: The 15N stable isotope allows researchers to follow nitrogen atoms through biochemical processes and metabolic transformations.
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Peptide Chemistry: The Boc-protected amino acid is compatible with various peptide synthesis strategies, particularly solid-phase peptide synthesis methods based on the Merrifield approach referenced in the patent literature.
Analytical Advantages
The nitrogen-15 isotopic labeling provides significant analytical advantages:
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NMR Spectroscopy: Unlike the more abundant nitrogen-14 isotope, which has poor NMR characteristics, nitrogen-15 has a nuclear spin of ½ and provides sharp, well-defined signals in NMR experiments. This makes 15N-labeled compounds particularly valuable for structural studies of peptides and proteins.
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Mass Spectrometry: The 15N isotope increases the mass by 1 Da compared to the natural abundance isotope, creating a distinctive mass signature that can be readily tracked in mass spectrometric analyses of proteins and peptides.
Physicochemical Properties
Solubility and Partition Properties
With an XLogP3 value of 1.5, the compound exhibits moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic characteristics. This property influences its solubility in various solvents and its behavior in biological systems.
The compound is likely soluble in:
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Polar organic solvents (DMSO, alcohols)
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Basic aqueous solutions (forming the carboxylate salt)
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Mixtures of water and organic solvents
Based on the synthetic procedures described in the patent literature, dimethyl sulfoxide and mixtures of water with alcohols (like t-butanol) have been successfully used as reaction solvents for similar compounds.
Hydrogen Bonding Capabilities
The compound features:
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2 hydrogen bond donors (the carboxylic acid OH and the NH group)
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4 hydrogen bond acceptors (carbonyl and ether oxygens in the Boc group and the carboxylic acid oxygens)
These hydrogen bonding capabilities influence its intermolecular interactions, solubility behavior, and potential binding interactions with biological macromolecules.
Spectroscopic Characteristics
Mass Spectrometry
The exact mass of (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanoic acid is 218.12844298 Da. This property is crucial for its identification and quantification using mass spectrometric techniques.
The presence of the 15N isotope creates a distinctive isotopic pattern in mass spectra, with the molecular ion appearing at 1 Da higher than the corresponding non-labeled compound.
NMR Spectroscopy
The 15N-label provides significant advantages for NMR studies:
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Direct observation of the labeled nitrogen by 15N NMR
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Enhanced sensitivity in heteronuclear correlation experiments
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Ability to track the labeled amino acid in complex biomolecules
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Opportunity for detailed structural analyses of peptides containing this residue
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